molecular formula C13H20N4O2 B2574742 1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea CAS No. 1797551-23-5

1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea

Cat. No.: B2574742
CAS No.: 1797551-23-5
M. Wt: 264.329
InChI Key: HDRNRDSMWGROSM-UHFFFAOYSA-N
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Description

1-Cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea is a synthetic organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes a cyclopentyl group, an oxolan ring, and a pyrazolyl moiety. Its molecular formula is C13H20N4O2, and it has a molecular weight of approximately 264.32 g/mol.

Scientific Research Applications

1-Cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: This compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Preparation Methods

The synthesis of 1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.

    Cyclopentyl group introduction: The cyclopentyl group can be introduced via alkylation reactions.

    Oxolan ring formation: The oxolan ring is typically formed through cyclization reactions involving diols.

    Urea formation: The final step involves the reaction of the intermediate compounds with isocyanates to form the urea derivative.

Industrial production methods may involve optimization of these steps to increase yield and purity, often using catalysts and specific reaction conditions to enhance efficiency.

Chemical Reactions Analysis

1-Cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole ring, using reagents like alkyl halides.

    Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions to yield corresponding amines and carbon dioxide.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Mechanism of Action

The mechanism of action of 1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

When compared to similar compounds, 1-cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-4-yl]urea stands out due to its unique structural features and versatile reactivity. Similar compounds include:

    1-Cyclopentyl-3-[1-(oxolan-2-yl)-1H-pyrazol-4-yl]urea: Differing in the position of the oxolan ring.

    1-Cyclopentyl-3-[1-(oxolan-3-yl)-1H-pyrazol-5-yl]urea: Differing in the position of the pyrazole ring.

    1-Cyclopentyl-3-[1-(tetrahydrofuran-3-yl)-1H-pyrazol-4-yl]urea: Differing in the ring structure attached to the pyrazole.

These structural differences can lead to variations in their chemical reactivity and biological activities, making this compound a unique and valuable compound for research and industrial applications.

Properties

IUPAC Name

1-cyclopentyl-3-[1-(oxolan-3-yl)pyrazol-4-yl]urea
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H20N4O2/c18-13(15-10-3-1-2-4-10)16-11-7-14-17(8-11)12-5-6-19-9-12/h7-8,10,12H,1-6,9H2,(H2,15,16,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HDRNRDSMWGROSM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NC(=O)NC2=CN(N=C2)C3CCOC3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H20N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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